![molecular formula C12H17N B1416830 1-(3-Methylphenyl)cyclopentan-1-amine CAS No. 75095-82-8](/img/structure/B1416830.png)
1-(3-Methylphenyl)cyclopentan-1-amine
Overview
Description
“1-(3-Methylphenyl)cyclopentan-1-amine” is a chemical compound with the molecular formula C12H17N . It is used in various applications, and its properties are listed in several databases .
Synthesis Analysis
A paper titled “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one” discusses the synthesis of a similar compound . The process involves the use of transaminases, which are enzymes capable of carrying out chiral selective transamination . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Molecular Structure Analysis
The molecular structure of “1-(3-Methylphenyl)cyclopentan-1-amine” can be represented by the InChI code1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylphenyl)cyclopentan-1-amine” include a molecular weight of 175.27 g/mol . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterospiro Systems
1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, synthesized from (2-methylphenyl)acetonitrile, serves as an intermediate in creating a range of heterospiro systems. This compound, when condensed with primary amines, leads to 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines. These spirocyclic systems, including spiro[5H-isoquino[2,3-a]quinazoline-7,1'-cyclopentane] and spiro[4H-thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-6,1'-cyclopentane], are previously undescribed and offer potential in various chemical applications (Kisel, Kostyrko, & Kovtunenko, 2002).
Catalyzed Ring-Opening of Activated Cyclopropanes
The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including 1-(3-Methylphenyl)cyclopentan-1-amine, is noted for its room temperature efficiency and the preservation of enantiomeric purity. This method has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating the compound's applicability in medicinal chemistry (Lifchits & Charette, 2008).
Carbocyclization Reaction
A study on InCl3/CyNH2 cocatalyzed carbocyclization reaction revealed the crucial role of amine cocatalysts in the cyclization of a broad range of substrates, including 1-(3-Methylphenyl)cyclopentan-1-amine. This insight is significant for understanding the mechanisms of such reactions and their application in synthetic chemistry (Montaignac, Vitale, Ratovelomanana-Vidal, & Michelet, 2010).
Synthesis of Novel Azetidine-2-one Derivatives
Research in the field of antimicrobial and cytotoxic activities led to the preparation of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, utilizing 1-(3-Methylphenyl)cyclopentan-1-amine. The study provided valuable insights into the compound's potential in developing pharmaceuticals with antibacterial and cytotoxic properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
The safety information for “1-(3-Methylphenyl)cyclopentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-(3-methylphenyl)cyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXRYLRBCDAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)cyclopentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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